

Synthesis of 4-Cinnolinol from 2-Aminoacetophenone: A Technical Guide

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Compound of Interest

Compound Name: **4-Cinnolinol**

Cat. No.: **B105057**

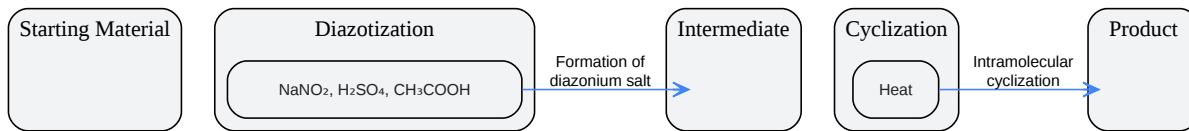
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **4-cinnolinol** from 2-aminoacetophenone. Cinnoline and its derivatives are important heterocyclic compounds that form the core structure of various pharmacologically active agents. The synthesis described herein is a well-established method, often referred to as the Borsche-Herbert modification of the Widman-Stoermer reaction, which involves the diazotization of an o-aminoaryl ketone followed by intramolecular cyclization. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data for the synthesis of 4-hydroxycinnoline, the predominant tautomer of **4-cinnolinol**.

Reaction Overview and Mechanism

The synthesis of 4-hydroxycinnoline from 2-aminoacetophenone is a robust and high-yielding reaction. The process is initiated by the diazotization of the primary aromatic amine group of 2-aminoacetophenone using nitrous acid, which is typically generated *in situ* from sodium nitrite and a strong acid. The resulting diazonium salt then undergoes an intramolecular cyclization reaction. The mechanism is believed to proceed through the enol form of the acetophenone, where the electron-rich enol double bond attacks the electrophilic diazonium group, leading to the formation of the cinnoline ring system.

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Caption: Reaction pathway for the synthesis of 4-hydroxycinnoline.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of 4-hydroxycinnoline and its substituted derivatives from the corresponding 2-aminoacetophenones.

Synthesis of 4-Hydroxycinnoline from 2-Aminoacetophenone

This protocol is adapted from the procedure described by Schofield and Simpson (1945).[\[1\]](#)

Materials:

- 2-Aminoacetophenone
- Acetic acid
- Concentrated sulfuric acid
- Sodium nitrite (powdered)
- Sodium carbonate solution
- Charcoal

Procedure:

- Dissolve 1.35 g of 2-aminoacetophenone in 5 mL of acetic acid.

- To this solution, add a mixture of 3 mL of concentrated sulfuric acid and 1 mL of water.
- Cool the mixture and add 0.7 g of powdered sodium nitrite in portions, maintaining a low temperature.
- After the addition is complete, heat the diazotized solution on a steam bath until a sample no longer gives a positive coupling reaction with an alkaline β -naphthol solution (approximately 30 minutes).
- Cool the reaction mixture and filter the resulting solid.
- Dissolve the crude solid in a warm sodium carbonate solution.
- Treat the solution with charcoal to decolorize and filter.
- Acidify the filtrate with acetic acid to precipitate the 4-hydroxycinnoline.
- The product can be further purified by crystallization.

Large-Scale Synthesis of 6-Nitro-4-hydroxycinnoline

This procedure provides a method for a larger-scale synthesis of a substituted cinnoline derivative.[1]

Materials:

- 5-Nitro-2-aminoacetophenone
- Acetic acid
- Concentrated sulfuric acid
- Water
- Sodium nitrite (solid)

Procedure:

- Prepare a mixture of 5 g of 5-nitro-2-aminoacetophenone, 90 mL of acetic acid, 15 mL of concentrated sulfuric acid, and 2.5 mL of water.
- Maintain the temperature of the mixture at 0-5 °C.
- Add 2.17 g of solid sodium nitrite over a period of 20 minutes.
- Allow the mixture to stand overnight at 0 °C.
- Heat the mixture for 1 hour at 85-90 °C.
- Dilute the reaction mixture with 35-40 mL of water.
- Collect the precipitated product by filtration.

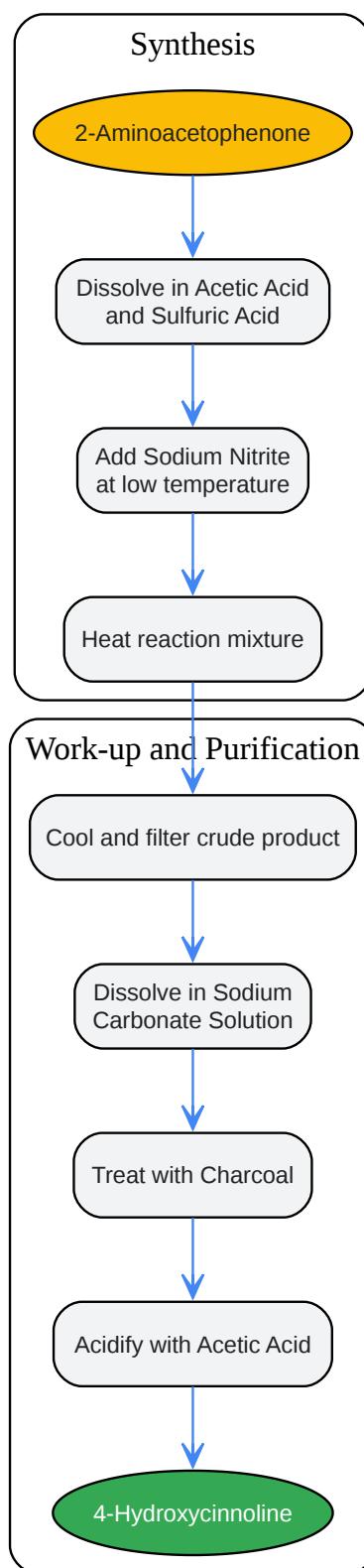
Quantitative Data

The synthesis of 4-hydroxycinnolines via the diazotization of o-aminoacetophenones is known for its high yields.^[1] The following table summarizes the reported yields and melting points for 4-hydroxycinnoline and some of its derivatives.

Compound	Starting Material	Yield (%)	Melting Point (°C)
4-Hydroxycinnoline	2-Aminoacetophenone	High	-
6-Bromo-4-hydroxycinnoline	5-Bromo-2-aminoacetophenone	High	277
6-Cyano-4-hydroxycinnoline	5-Cyano-2-aminoacetophenone	High	284-285
6-Nitro-4-hydroxycinnoline	5-Nitro-2-aminoacetophenone	70-90	328-329

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a series of sequential steps, each with a specific purpose.

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Caption: General experimental workflow for 4-hydroxycinnoline synthesis.

Conclusion

The synthesis of **4-cinnolinol**, in its tautomeric form of 4-hydroxycinnoline, from 2-aminoacetophenone is a highly efficient and reliable method. The Borsche-Herbert reaction provides a straightforward route to this important heterocyclic scaffold, with the advantages of readily available starting materials and generally high yields. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reproducible and scalable production of cinnoline derivatives for further investigation and application.

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